

Application Notes and Protocols: Solubility of Selitrectinib (SLV-317) in DMSO and PBS

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols regarding the solubility of Selitrectinib, also known as **SLV-317**, LOXO-195, or BAY 2731954. Selitrectinib is a next-generation, selective inhibitor of Tropomyosin Receptor Kinases (TRK)[1][2][3].

Chemical Properties of Selitrectinib (SLV-317)

Property	Value
Molecular Formula	C ₂₀ H ₂₁ FN ₆ O
Molecular Weight	380.42 g/mol [2][3][4]
CAS Number	2097002-61-2[2][3]

Solubility Data

The solubility of Selitrectinib is a critical parameter for its use in in vitro and in vivo studies. Below is a summary of its solubility in Dimethyl Sulfoxide (DMSO) and a discussion of its solubility in aqueous solutions like Phosphate-Buffered Saline (PBS).

Table 1: Solubility of Selitrectinib (SLV-317) in DMSO



Solvent	Reported Solubility	Molar Concentration	Notes
DMSO	38 mg/mL[4]	~99.88 mM	It is recommended to use fresh, anhydrous DMSO as moisture can reduce solubility[4].
DMSO	62.5 mg/mL[3]	~164.29 mM	Ultrasonic assistance may be needed to achieve this concentration[3].
DMSO	65 mg/mL	~170.86 mM	Sonication is recommended for dissolution[5].

Solubility in Aqueous Buffers (PBS)

Selitrectinib is reported to be insoluble in water[4][6]. While specific quantitative data for its solubility in PBS is not readily available in the literature, its poor aqueous solubility is a known characteristic. For many experimental applications, Selitrectinib is first dissolved in DMSO to create a stock solution, which is then further diluted into an aqueous buffer such as PBS. It is important to note that the final concentration of DMSO in the aqueous solution should be kept low (typically <1%) to avoid solvent-induced artifacts in biological assays[7].

For in vivo formulations, co-solvents are often employed to enhance the solubility of Selitrectinib in aqueous media. A common formulation involves a mixture of DMSO, PEG300, Tween 80, and saline[1][4].

Experimental Protocols

Protocol 1: Preparation of Selitrectinib Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of Selitrectinib in DMSO.

Materials:



- Selitrectinib (SLV-317) powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Vortex mixer
- Sonicator (optional)
- Sterile microcentrifuge tubes

Procedure:

- Calculate the mass of Selitrectinib required to prepare the desired volume and concentration
 of the stock solution. For example, to prepare 1 mL of a 10 mM stock solution, you will need
 3.804 mg of Selitrectinib (Mass = Molarity x Volume x Molecular Weight).
- Weigh the calculated amount of Selitrectinib powder and place it in a sterile microcentrifuge tube.
- Add the required volume of anhydrous DMSO to the tube.
- Vortex the solution until the Selitrectinib is completely dissolved. If necessary, use a sonicator to aid dissolution.
- Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Determination of Kinetic Solubility in PBS

This protocol provides a general method for determining the kinetic solubility of Selitrectinib in PBS. This method is suitable for a high-throughput screening environment.

Materials:

- Selitrectinib-DMSO stock solution (e.g., 10 mM)
- Phosphate-Buffered Saline (PBS), pH 7.4



- 96-well microplate
- Plate shaker
- UV-Vis microplate reader or HPLC system

Procedure:

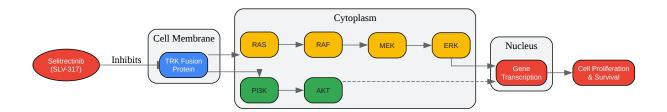
- Prepare a series of dilutions of the Selitrectinib-DMSO stock solution in DMSO.
- Add a small volume (e.g., $2~\mu L$) of each DMSO dilution to the wells of a 96-well plate. Include a DMSO-only control.
- Add PBS to each well to a final volume of 200 μL. The final DMSO concentration should be low (e.g., 1%).
- Seal the plate and shake it at room temperature for 1.5 to 2 hours.
- After incubation, measure the absorbance of the solutions in each well using a UV-Vis
 microplate reader at the λmax of Selitrectinib. Alternatively, analyze the concentration of the
 dissolved compound by HPLC.
- The highest concentration of Selitrectinib that remains in solution without precipitation is considered the kinetic solubility.

Signaling Pathway and Experimental Workflow

TRK Signaling Pathway and Inhibition by Selitrectinib

Selitrectinib is a potent inhibitor of TRK receptor tyrosine kinases (TRKA, TRKB, and TRKC). In certain cancers, chromosomal rearrangements can lead to the fusion of NTRK genes with other genes, resulting in the expression of constitutively active TRK fusion proteins. These fusion proteins drive oncogenic signaling through pathways such as the MAPK and PI3K pathways, leading to cell proliferation and survival. Selitrectinib is designed to inhibit these TRK fusion proteins, including those with acquired resistance mutations to first-generation TRK inhibitors[1] [2].





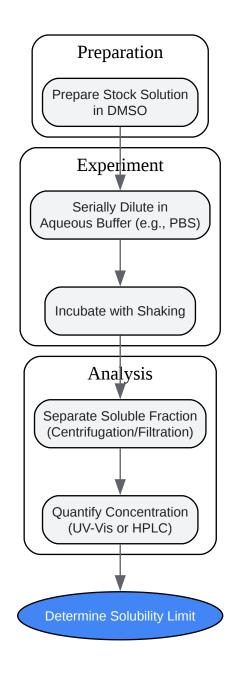
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Caption: TRK signaling pathway and its inhibition by Selitrectinib.

Experimental Workflow for Solubility Determination

The following diagram illustrates a typical workflow for determining the solubility of a compound like Selitrectinib.





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Caption: Workflow for solubility determination.

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